L-Ala-L-boroPro -

L-Ala-L-boroPro

Catalog Number: EVT-10951838
CAS Number:
Molecular Formula: C7H16BN2O3+
Molecular Weight: 187.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Ala-L-boroPro, or L-Alanine-L-boronoproline, is a dipeptide boronic acid derivative known for its role as an inhibitor of dipeptidyl peptidase IV, an enzyme implicated in various physiological processes, including glucose metabolism and immune response. This compound is classified as a peptidomimetic due to its structural resemblance to natural peptides, combined with the unique properties imparted by the boronic acid moiety.

Source and Classification

L-Ala-L-boroPro is synthesized through methods that involve solid-phase peptide synthesis and coupling reactions. It belongs to the broader category of boronic acid inhibitors, which are characterized by their ability to form reversible covalent bonds with serine residues in active sites of enzymes. These compounds are particularly significant in medicinal chemistry for their potential therapeutic applications in treating diabetes and certain cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-Ala-L-boroPro typically involves several key steps:

  1. Solid-Phase Peptide Synthesis: The initial step involves the attachment of L-Alanine to a solid support using a resin. This allows for sequential addition of amino acids.
  2. Coupling Reaction: The protected peptide-like construct is linked to L-boroPro using HATU (a coupling reagent) in the presence of diisopropylethylamine as a base. This reaction is performed under controlled conditions (0 °C) to enhance yield and selectivity .
  3. Deprotection and Purification: After the coupling, protecting groups are removed using trifluoroacetic acid, followed by purification through reversed-phase high-performance liquid chromatography (HPLC). The final product is characterized using electrospray mass spectrometry and amino acid analysis .
Molecular Structure Analysis

Structure and Data

L-Ala-L-boroPro has a specific molecular structure that includes:

  • Molecular Formula: C₇H₁₁BNO₄
  • Molecular Weight: 185.08 g/mol
  • Structural Features: The compound features a boronic acid group attached to proline, which enhances its binding affinity to the target enzyme.

The stereochemistry of L-Ala-L-boroPro is crucial for its biological activity, as the configuration at the boron atom influences its interaction with dipeptidyl peptidase IV.

Chemical Reactions Analysis

Reactions and Technical Details

L-Ala-L-boroPro primarily acts as an inhibitor of dipeptidyl peptidase IV through the formation of a reversible covalent bond with the enzyme's active site serine residue. The mechanism involves:

  • Formation of a Boronate Ester: The boronic acid group reacts with the hydroxyl group of serine, forming a stable boronate ester .
  • Competitive Inhibition: This interaction prevents substrate binding, effectively inhibiting enzymatic activity.

The kinetic parameters such as KiK_i values have been reported, indicating strong inhibitory effects on various proteases involved in metabolic pathways .

Mechanism of Action

Process and Data

The mechanism by which L-Ala-L-boroPro exerts its effects involves several steps:

  1. Binding to Dipeptidyl Peptidase IV: The compound binds to the active site of the enzyme, blocking access to natural substrates.
  2. Inhibition of Enzyme Activity: This binding results in decreased enzyme activity, which can lead to increased levels of circulating substrates like incretins that regulate insulin secretion.
  3. Impact on Biological Pathways: By inhibiting dipeptidyl peptidase IV, L-Ala-L-boroPro can enhance insulin sensitivity and lower blood glucose levels, making it a candidate for diabetes treatment .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: L-Ala-L-boroPro is soluble in polar solvents such as water and methanol.
  • Stability: The compound is stable under neutral pH conditions but may degrade under extreme acidic or basic environments.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized for characterization and purity assessment.

Applications

Scientific Uses

L-Ala-L-boroPro has several significant applications in scientific research:

  • Diabetes Research: Its role as a dipeptidyl peptidase IV inhibitor positions it as a valuable tool in studying glucose metabolism and insulin signaling pathways.
  • Cancer Therapy: Investigations into its potential effects on tumor microenvironments suggest possible applications in cancer immunotherapy by modulating immune responses .
  • Drug Development: As part of ongoing research into peptidomimetics, L-Ala-L-boroPro serves as a model compound for developing new therapeutics targeting similar pathways.
Introduction to L-Ala-L-boroPro in Targeted Molecular Imaging

Role of Fibroblast Activation Protein (FAP) in Oncologic and Non-Oncologic Pathologies

FAP in Tumor Microenvironment Remodeling

Fibroblast activation protein (FAP) is a 97-kDa type II transmembrane serine protease exhibiting both dipeptidyl peptidase and endopeptidase/gelatinase activities [2] [6]. Structurally, it comprises an extracellular α/β-hydrolase domain and an eight-bladed β-propeller domain that filters substrates, with a catalytic triad (Ser624-Asp702-His734 in humans) situated at their interface [6]. FAP expression is markedly elevated in over 90% of epithelial carcinomas, including pancreatic, breast, colorectal, and lung adenocarcinomas, where it localizes predominantly to cancer-associated fibroblasts (CAFs) within the tumor stroma [2] [9]. In pancreatic ductal adenocarcinoma, FAP overexpression correlates with advanced disease stage (IIB vs IIA), lymph node metastasis, and reduced survival (median 14.2 months vs 28.6 months in high vs low expressers) [9].

FAP drives tumor progression through multifaceted mechanisms:

  • Extracellular matrix degradation: Cleaves denatured collagen I/III, facilitating tumor invasion and metastasis [2] [6]
  • Angiogenic stimulation: Promotes VEGF secretion and microvascular permeability (correlation coefficient: 0.39, p=0.007), establishing a pro-angiogenic niche [9]
  • Immunosuppression: Remodels chemokine networks to exclude cytotoxic T-cells while recruiting regulatory T-cells [2]
  • Growth factor modulation: Processes fibroblast growth factor 21 (FGF-21) to influence tumor metabolism [6]

Table 1: FAP Expression Across Pathologies

Pathology CategoryRepresentative DiseasesFAP Expression SiteClinical Impact
Epithelial CancersPancreatic adenocarcinomaStromal fibroblastsCorrelates with stage IIB (p<0.01), nodal positivity, reduced survival
Breast cancerCAFsAssociated with desmoplasia and treatment resistance
Fibrotic DisordersMyocardial infarctionActivated cardiac fibroblastsPredicts post-infarction fibrosis extent
Pulmonary fibrosisAlveolar fibroblastsDrives extracellular matrix deposition
Inflammatory ConditionsRheumatoid arthritisSynovial fibroblastsContributes to joint destruction

FAP in Non-Oncologic Pathologies

Beyond oncology, FAP is pathologically upregulated in tissue remodeling contexts:

  • Cardiovascular fibrosis: Following myocardial infarction, FAP⁺ fibroblasts emerge within 72 hours, driving excessive collagen deposition that impairs cardiac function [8]. Quantitative PET imaging with ⁶⁸Ga-DOTA-D-Alanine-BoroPro (⁶⁸Ga-iFAP) accurately maps fibroblast activation in infarct zones [8].
  • Pulmonary fibrosis: FAP⁺ fibroblasts constitute >40% of collagen-producing cells in fibrotic lungs, exhibiting uncontrolled ECM deposition [2].
  • Chronic inflammation: In rheumatoid arthritis, FAP mediates synovial hyperplasia and cartilage degradation through proteolytic activation of inflammatory mediators [6].

The restricted expression profile of FAP—minimal in healthy tissues but abundant in pathological microenvironments—establishes it as an ideal target for molecular imaging probes like L-Ala-L-boroPro derivatives [6] [8].

Rationale for Boron-Containing Peptides in Radiopharmaceutical Design

Boron Neutron Capture Therapy (BNCT) Foundations

Boron neutron capture therapy (BNCT) exploits the nuclear capture reaction that occurs when stable ¹⁰B isotopes absorb low-energy thermal neutrons (energy < 0.025 eV), yielding high-linear energy transfer (LET) particles:¹⁰B + nth → [¹¹B]* → α (⁴He²⁺) + ⁷Li³⁺ + 2.79 MeV (93.7% yield)

These particles exhibit precisely constrained pathlengths in tissue (α: 9 μm; Li: 5 μm), enabling selective tumor cell destruction while sparing adjacent normal structures [3]. The success of BNCT hinges on achieving therapeutic boron concentrations (15–35 μg ¹⁰B/g tumor) with tumor-to-normal tissue ratios >3:1 [3]. Traditional boron carriers like boronophenylalanine (BPA) and sodium borocaptate (BSH) suffer from suboptimal tumor selectivity and limited boron payload per molecule (BPA: 5% boron by weight) [3].

Table 2: Boron Delivery Agents for Cancer Therapy

Agent CategoryRepresentative CompoundsBoron Content (%)Tumor Selectivity MechanismLimitations
Amino Acid AnalogsBoronophenylalanine (BPA)5%LAT1 transporter overexpressionModerate tumor accumulation (tumor/blood: 3:1)
Boron ClustersSodium borocaptate (BSH)12%Passive diffusion through disrupted BBBPoor cellular uptake
Porphyrin DerivativesBoronated porphyrins18-25%Enhanced permeability and retention effectPhotosensitivity, liver accumulation
Peptide ConjugatesL-Ala-L-boroPro derivatives6-8%FAP-specific bindingRequires enzymatic target expression

Structural Rationale of L-Ala-L-boroPro

L-Ala-L-boroPro exemplifies rational drug design merging BNCT capability with molecular targeting:

  • Boronic acid warhead: The electrophilic boron atom forms a reversible covalent bond with FAP's catalytic serine (Ser624), creating a transition-state analog with inhibition constants (Kᵢ) of 23 nM—17-fold more potent than against DPPIV (Kᵢ=377 nM) [7] [10]. Molecular docking confirms optimal positioning within FAP's S1 pocket, stabilized by hydrogen bonds with Asp702 and Ala657 [8].
  • Peptide backbone: The Ala-Pro sequence mirrors FAP's preferred cleavage motif (Gly-Pro-X), ensuring selective recognition over related prolyl peptidases (DPP8/9, prolyl oligopeptidase) [2] [7].
  • Radionuclide conjugation site: The N-terminal D-alanine permits chelator attachment (e.g., DOTA, HYNIC) for ⁶⁸Ga or ⁹⁹ᵐTc labeling without impairing FAP binding [8].

In comparative studies, ⁶⁸Ga-DOTA-D-Alanine-BoroPro demonstrated superior pharmacokinetics to conventional agents: rapid blood clearance (t½α: 12 min), renal excretion, and high tumor-to-background ratios (8:1 at 60 min post-injection) in glioblastoma models [8]. The modular design enables customization for PET (⁶⁸Ga), SPECT (⁹⁹ᵐTc), or therapeutic radionuclides (¹⁷⁷Lu) while maintaining identical FAP-targeting specificity.

Molecular Imaging Applications

L-Ala-L-boroPro derivatives enable quantitative FAP imaging across pathologies:

  • Oncologic imaging: In first-in-human studies, ⁶⁸Ga-iFAP PET visualized glioblastoma, breast, and prostate carcinomas with exceptional contrast, identifying metastases undetectable by ¹⁸F-FDG PET [8]. Tumor uptake correlated with immunohistochemical FAP scores (r=0.82, p<0.001) [8].
  • Fibrosis assessment: ⁶⁸Ga-iFAP uptake in myocardial infarction zones accurately predicted fibroblast activation intensity weeks before morphological changes manifest on MRI [8].
  • Therapeutic monitoring: FAP-targeted probes detect early microenvironmental changes during chemotherapy, with declining signals correlating with collagen deposition in responding pancreatic tumors [5].

The dual diagnostic-therapeutic potential of L-Ala-L-boroPro scaffolds—combining precision imaging with BNCT—positions them as versatile agents in personalized oncology and fibrotic disorders [3] [8].

Properties

Product Name

L-Ala-L-boroPro

IUPAC Name

[(2S)-1-[(2R)-2-boronopyrrolidin-1-yl]-1-oxopropan-2-yl]azanium

Molecular Formula

C7H16BN2O3+

Molecular Weight

187.03 g/mol

InChI

InChI=1S/C7H15BN2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6,12-13H,2-4,9H2,1H3/p+1/t5-,6-/m0/s1

InChI Key

WDFZXMUIFGGBQF-WDSKDSINSA-O

Canonical SMILES

B(C1CCCN1C(=O)C(C)[NH3+])(O)O

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@H](C)[NH3+])(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.